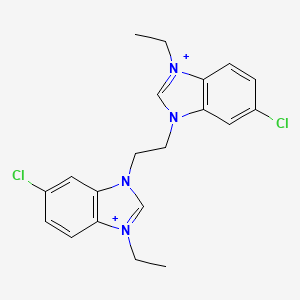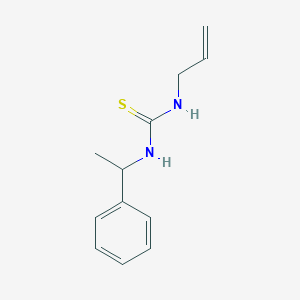![molecular formula C15H8O7S B12469269 3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired benzofuran derivatives in good yields . Another method involves the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often employ metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of the benzofuran ring.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed reactions using organoboron reagents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene derivatives: Known for their anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H8O7S |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
3-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]benzoic acid |
InChI |
InChI=1S/C15H8O7S/c16-13(17)8-2-1-3-9(6-8)23(20,21)10-4-5-11-12(7-10)15(19)22-14(11)18/h1-7H,(H,16,17) |
Clé InChI |
LJVVXBBQWRGHNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)OC3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)

![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)

![2-chloro-N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12469236.png)

![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
